Cas no 700376-58-5 ((1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid)

(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid 化学的及び物理的性質
名前と識別子
-
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate
- (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic acid
- (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide2,2,2-trifluoroacetate
- (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;2,2,2-trifluoroacetic acid
- DS-9000
- 700376-58-5
- AKOS024258900
- O10013
- CS-0183806
-
- MDL: MFCD28101668
- インチ: InChI=1S/C6H10N2O.C2HF3O2/c7-6(9)5-2-3-1-4(3)8-5;3-2(4,5)1(6)7/h3-5,8H,1-2H2,(H2,7,9);(H,6,7)/t3-,4-,5+;/m1./s1
- InChIKey: ANTLFTRMIBAQHA-ZDQHTEEMSA-N
- ほほえんだ: NC([C@@H]1C[C@H]2C[C@H]2N1)=O.O=C(O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 240.072
- どういたいしつりょう: 240.072
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4A^2
(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449038776-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 95% | 1g |
$834.60 | 2023-09-01 | |
TRC | A848130-10mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic Acid |
700376-58-5 | 10mg |
$ 87.00 | 2023-04-19 | ||
Chemenu | CM254619-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 95% | 1g |
$729 | 2024-07-24 | |
TRC | A848130-25mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic Acid |
700376-58-5 | 25mg |
$ 161.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81400-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 1g |
¥11602.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R902254-100mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | ≥95% | 100mg |
1,107.90 | 2021-05-17 | |
TRC | A848130-50mg |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetic Acid |
700376-58-5 | 50mg |
$ 282.00 | 2023-04-19 | ||
Chemenu | CM254619-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | 95% | 1g |
$729 | 2021-08-04 | |
Key Organics Ltd | DS-9000-1g |
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate |
700376-58-5 | >95% | 1g |
£985.00 | 2025-02-08 |
(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
(1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acidに関する追加情報
Introduction to (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid (CAS No. 700376-58-5)
CAS No. 700376-58-5 refers to a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, formally known as (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid, is a tricyclic azabicycloalkane derivative featuring a trifluoroacetic acid moiety. Its unique structural configuration and functional groups make it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The molecular structure of this compound consists of a bicyclic framework with an azacycloalkane core, which is a rare class of heterocyclic compounds known for their diverse biological activities. The presence of three stereocenters at the 1st, 3rd, and 5th positions (indicated by the (1R,3S,5R) configuration) contributes to its complex stereochemistry and potential for enantioselective drug design. This stereochemical complexity is often exploited in medicinal chemistry to enhance binding affinity and selectivity towards biological targets.
The carboxamide functional group at the 3-position and the trifluoroacetic acid moiety at the terminus introduce additional reactivity and metabolic stability. The trifluoromethyl group (-CF₃) is particularly noteworthy as it is frequently incorporated into drug molecules to improve lipophilicity, metabolic stability, and pharmacokinetic properties. This feature has been extensively studied in the context of modern drug design, where trifluoromethylated compounds often exhibit enhanced bioavailability and reduced susceptibility to enzymatic degradation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have shown that the bicyclic azabicycloalkane scaffold can mimic natural product structures, which are often recognized by enzymes and receptors with high specificity. The trifluoroacetic acid moiety further modulates these interactions by influencing hydrogen bonding networks and electronic distributions on the molecule's surface.
In the realm of drug discovery, (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid has been explored as a potential lead compound for various therapeutic indications. Its structural features suggest utility in targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Additionally, its ability to engage with multiple binding sites on biological macromolecules makes it an attractive candidate for multitarget drug design strategies.
The synthesis of this compound presents unique challenges due to its tricyclic structure and multiple stereocenters. However, recent methodological improvements in asymmetric synthesis have enabled more efficient production routes. Techniques such as transition-metal-catalyzed cyclizations and chiral auxiliary-assisted constructions have been employed to achieve high enantiomeric purity. These advances underscore the growing capability of synthetic chemists to access complex molecular architectures required for next-generation therapeutics.
Evaluation of (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid in preclinical models has revealed promising pharmacological profiles. In vitro studies indicate moderate solubility in aqueous media but enhanced lipophilicity due to the trifluoromethyl group. This balance between solubility and lipophilicity is critical for achieving optimal pharmacokinetic properties in vivo.
The compound's metabolic stability has also been assessed through liver microsome incubations and cell-based assays. Preliminary data suggest that the trifluoroacetic acid moiety contributes to resistance against hydrolytic degradation by cytosolic enzymes such as carboxylesterases and amidases. This stability could translate into prolonged circulation times and sustained therapeutic effects upon systemic administration.
Future research directions include exploring derivatives of this compound with modified stereocenters or additional functional groups to optimize bioactivity profiles further. Additionally, investigation into its potential as a prodrug—a precursor that is activated within biological systems—could expand its therapeutic applications.
The role of computational tools in designing experiments involving CAS No. 700376-58-5 cannot be overstated. Molecular dynamics simulations have been used to predict how this compound might interact with specific protein targets at an atomic level. These simulations help guide experimental efforts by identifying key residues involved in binding and predicting potential side effects or off-target interactions.
Collaborative efforts between chemists and biologists are essential for translating laboratory findings into clinical applications efficiently. The interdisciplinary nature of modern drug discovery necessitates integrating expertise from synthetic chemistry, pharmacology, bioinformatics, and clinical research to bring novel therapeutics like (1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid from bench to market.
700376-58-5 ((1R,3S,5R)-2-Azabicyclo3.1.0hexane-3-carboxamide 2,2,2-trifluoroacetic Acid) 関連製品
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